2-(2,4,6-Trimethylphenyl)propan-2-amine
Description
2-(2,4,6-Trimethylphenyl)propan-2-amine is a tertiary amine featuring a mesityl (2,4,6-trimethylphenyl) group attached to a propan-2-amine backbone.
Properties
CAS No. |
30568-43-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7H,13H2,1-5H3 |
InChI Key |
SXCRUNLUFYPHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,4,6-Trimethylphenyl)propan-2-amine involves the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with primary amines. This reaction typically occurs in the presence of aqueous potassium hydroxide at room temperature, resulting in the formation of 3-(2,4,6-trimethylphenyl)propionamides . The reaction time ranges from 20 to 45 minutes, and the yields of the resulting amides are between 50% and 97% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and sulfuric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3-(2,4,6-trimethylphenyl)propionamides, ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imine derivatives through reactions with aldehydes or ketones, which may influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects and Pharmacological Implications
The pharmacological and physicochemical properties of 2-(2,4,6-trimethylphenyl)propan-2-amine are strongly influenced by its substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differences in Physicochemical Properties
Electronic Effects :
- The trimethyl substituents in the target compound donate electron density via hyperconjugation, increasing the aromatic ring's electron richness. In contrast, trifluoro () and nitro () groups are electron-withdrawing, reducing the amine's basicity and altering solubility .
- Methoxy groups (TMA-6) enhance lipophilicity and enable hydrogen bonding, contributing to serotonin receptor affinity and psychedelic effects .
Nitro and trifluoro derivatives exhibit lower logP due to polar substituents, limiting membrane permeability .
This contrasts with mono-substituted analogues (e.g., 4-ethylphenyl), which have fewer steric constraints .
Pharmacological and Regulatory Considerations
- TMA-6 () is a Schedule I controlled substance due to its structural similarity to psychedelic amphetamines like mescaline. Its trimethoxy configuration is critical for serotonin (5-HT₂A) receptor agonism .
- Nitro and trifluoro derivatives () are less likely to exhibit psychoactivity but may serve as precursors or intermediates in medicinal chemistry .
Q & A
Basic: What are the standard synthetic routes for 2-(2,4,6-Trimethylphenyl)propan-2-amine?
The synthesis typically involves condensation reactions of substituted benzene precursors with propan-2-amine derivatives, followed by reduction steps to stabilize the amine group. Key steps include:
- Precursor activation : Use of 2,4,6-trimethylbenzaldehyde or halide derivatives to react with propan-2-amine under controlled pH (8–10) and temperature (60–80°C) .
- Reductive amination : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce intermediate imines, ensuring high yield (>70%) and purity .
- Salt formation : For hydrochloride derivatives, HCl gas is introduced during crystallization to enhance stability .
Basic: How does the structural framework influence its pharmacological potential?
The 2,4,6-trimethylphenyl group provides steric bulk and lipophilicity, enhancing membrane permeability, while the propan-2-amine moiety enables interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Structural analogs like fluorinated derivatives (e.g., 2-(3,4-difluorophenyl)propan-2-amine) show modified binding affinities due to electron-withdrawing effects of fluorine .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Maintain 60–80°C during condensation to avoid side reactions (e.g., over-reduction or decomposition) .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates, critical for preserving amine functionality .
- pH modulation : Adjust to pH 8–10 using aqueous NaOH to favor imine formation .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely termination to minimize byproducts .
Advanced: What analytical techniques are recommended for purity assessment and structural validation?
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .
- Spectroscopy :
- NMR : and NMR confirm substitution patterns (e.g., methyl group integration at δ 2.2–2.5 ppm) .
- FT-IR : Amine N-H stretches (3300–3500 cm) and aromatic C-H bends (700–800 cm) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHN for the base compound) .
Advanced: How can contradictions in reported biological activity data be resolved?
Contradictions often arise from variability in substituent positioning or assay conditions . Methodological strategies include:
- Structural benchmarking : Compare activity of 2,4,6-trimethylphenyl derivatives with fluorinated or chlorinated analogs to isolate electronic vs. steric effects .
- Standardized assays : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature .
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify consensus trends .
Advanced: What role do substituents play in modulating receptor binding affinity?
- Methyl groups : Enhance lipophilicity and π-π stacking with aromatic residues in receptor pockets .
- Halogenation : Fluorine at the 4-position increases metabolic stability but may reduce affinity due to steric hindrance .
- Methoxy substitutions : In analogs like TMA-2 (2,4,5-trimethoxy), methoxy groups increase serotonin receptor (5-HT) binding by 3-fold compared to non-substituted derivatives .
Advanced: What challenges arise during crystallization, and how are they addressed?
- Solubility issues : Use mixed solvents (e.g., ethanol/water) to induce gradual crystallization .
- Polymorphism : Screen multiple solvents (e.g., acetone, DCM) and cooling rates to isolate stable crystal forms .
- Salt formation : Hydrochloride salts improve crystallinity and stability; HCl gas is introduced during recrystallization .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 150°C; store at room temperature in amber vials to prevent photolysis .
- Moisture sensitivity : Hydroscopic amine groups require desiccants (e.g., silica gel) in storage containers .
- Long-term stability : Periodic HPLC analysis (every 6 months) monitors decomposition products (e.g., oxidized imines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
